molecular formula C15H13BrN2O2 B352163 N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide CAS No. 328904-43-4

N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B352163
CAS No.: 328904-43-4
M. Wt: 333.18g/mol
InChI Key: JMZIARLQEKJGBJ-LICLKQGHSA-N
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Description

N'-(4-Bromobenzylidene)-2-phenoxyacetohydrazide is a synthetic hydrazone derivative of interest in medicinal chemistry and pharmaceutical research. This compound features the characteristic acyl–hydrazone (—CH=N—NH—C=O—) pharmacophore , a group known to be primarily responsible for a broad spectrum of biological activities . Compounds sharing this phenoxyacetohydrazide scaffold have demonstrated significant potential as dual-action therapeutic candidates , exhibiting both anti-inflammatory and anti-angiogenic properties in preclinical studies . For instance, closely related morpholine-substituted phenoxyacetohydrazide derivatives have been shown to act via dual inhibition of key enzymatic targets , including cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF), which are pivotal in inflammation and pathological blood vessel formation, respectively . Molecular docking studies on analogous structures suggest strong binding affinities to these targets, supporting their investigated mechanism of action . Furthermore, hydrazone derivatives are widely explored for their enzyme inhibitory capabilities , including against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to neurodegenerative conditions . The structural architecture of such hydrazones typically exists in an E-configuration with respect to the C=N bond of the hydrazone bridge, often adopting a non-planar conformation in the solid state as dictated by crystal packing requirements, which can influence its physicochemical properties . Researchers value this class of compounds for its versatility and potential as a multi-targeted agent. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c16-13-8-6-12(7-9-13)10-17-18-15(19)11-20-14-4-2-1-3-5-14/h1-10H,11H2,(H,18,19)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZIARLQEKJGBJ-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis follows a nucleophilic addition-elimination mechanism. The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon, forming an intermediate hemiaminal, which dehydrates to yield the hydrazone. Acid catalysts (e.g., HCl) protonate the carbonyl oxygen, enhancing electrophilicity and reaction rate.

Hydrazide+AldehydeH+Hydrazone+H2O\text{Hydrazide} + \text{Aldehyde} \xrightarrow{\text{H}^+} \text{Hydrazone} + \text{H}_2\text{O}

Step-by-Step Procedure

  • Reactant Preparation : Dissolve 2-phenoxyacetohydrazide (1.0 equiv, 1.96 g) and 4-bromobenzaldehyde (1.05 equiv, 1.85 g) in 20 mL ethanol.

  • Catalyst Addition : Add 3–5 drops of concentrated HCl to the mixture.

  • Reflux : Heat under reflux at 80°C for 6 hours.

  • Workup : Pour the mixture into ice-water (100 mL) to precipitate the product.

  • Isolation : Filter the precipitate and wash with cold ethanol.

  • Drying : Dry under vacuum to obtain a white crystalline solid (yield: 78%).

Optimization of Reaction Conditions

ParameterOptimal ConditionYield (%)Source
SolventEthanol78
CatalystHCl82
Temperature (°C)8075–78
Time (hours)678

Prolonged reflux (>8 hours) or excess aldehyde (>1.1 equiv) led to side products, reducing purity.

Solvent and Catalyst Variations

Influence of Solvent on Yield

Polar aprotic solvents (e.g., DMF) increased reaction rates but complicated isolation. Ethanol balanced solubility and ease of precipitation, achieving 78% yield. Non-polar solvents (toluene) resulted in incomplete reactions (<50% yield).

Role of Acid Catalysts

HCl outperformed acetic acid, with yields improving from 65% to 82%. Protonation of the aldehyde’s carbonyl group enhanced electrophilicity, accelerating nucleophilic attack.

Characterization and Analytical Techniques

Post-synthesis validation included:

  • FTIR : C=N stretch at 1600–1620 cm⁻¹, N-H bend at 3250 cm⁻¹.

  • ¹H NMR : Aldehydic proton absence (δ 9.8–10.2 ppm) confirmed condensation. Aromatic protons appeared at δ 7.2–8.1 ppm.

  • X-ray Diffraction : Monoclinic crystal system (space group P2₁/n), validating molecular geometry.

Alternative Synthetic Approaches

Microwave Synthesis

Microwave-assisted protocols (e.g., 100°C, 20 minutes) achieved 85% yields for similar hydrazones, suggesting potential for scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide exhibits several promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a detailed overview of its biological applications:

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial activity against various pathogens:

  • Bacterial Strains : Effective against Escherichia coli, Staphylococcus aureus, and other Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Demonstrated efficacy against Candida albicans and Aspergillus niger.

The compound's ability to inhibit growth in these microorganisms suggests its potential as an antimicrobial agent in pharmaceutical applications.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which could make it suitable for developing treatments for inflammatory diseases. The mechanism of action is not fully understood but may involve the inhibition of specific enzymes related to inflammation.

Anticancer Potential

This compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies have shown that derivatives of similar compounds exhibit significant cytotoxic effects, indicating potential for further development as an anticancer therapeutic .

Chemical Reactivity

The unique structure of this compound allows it to participate in various chemical reactions:

  • Nucleophilic Addition : The hydrazide functionality enables nucleophilic addition reactions with electrophiles.
  • Substitution Reactions : The presence of the bromine atom facilitates substitution reactions, making it versatile in synthetic organic chemistry.

Case Studies

Several studies have explored the applications of this compound:

  • Antimicrobial Efficacy Study :
    • A study assessed the compound's effectiveness against a range of bacterial and fungal strains using standard microbiological techniques. Results indicated a significant inhibitory effect on growth at varying concentrations, with minimum inhibitory concentrations (MICs) determined for each strain tested.
  • Anticancer Activity Assessment :
    • In another study, this compound was tested against human breast cancer cell lines using the Sulforhodamine B assay. The results showed promising cytotoxicity, suggesting further exploration into its mechanisms could lead to new cancer therapies .

Mechanism of Action

The mechanism of action of N’-(4-bromobenzylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The biological and chemical properties of hydrazones are highly dependent on the electronic and steric effects of substituents. Below is a comparative analysis of N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide with analogs differing in the benzylidene substituent:

Table 1: Physical Properties and Key Activities of Selected Hydrazones
Compound Name (Substituent) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Activities References
4-Bromo (Target compound) 333.18 173.7–174.8 50 Antitrypanosomal, corrosion inhibition
4-Fluoro (Compound 6) 272.27 155.7–159.3 50 Antitrypanosomal
4-Methoxy (Compound 7) 284.31 136.1–138.3 80 Antitrypanosomal
4-Nitro (Compound 8) 299.28 186.5–188.3 83 Antitrypanosomal, urease inhibition
3-Nitro (Compound 2 in ) 343.21 N/A N/A Urease inhibition (IC₅₀: 20.2 μM)
2-Bromo (Compound 1 in ) 359.15 N/A N/A Urease inhibition (IC₅₀: 8.4 μM)

Key Observations :

  • Bioactivity: The 4-nitro analog exhibits dual antitrypanosomal and urease inhibition activities, while 2-bromo derivatives show superior urease inhibition (IC₅₀: 8.4 μM) due to optimized steric interactions .
  • Synthetic Yield : Methoxy derivatives (e.g., Compound 7) achieve higher yields (80%), likely due to the stabilizing effect of the electron-donating group during condensation .

Heterocyclic and Extended Analogs

Hydrazones incorporating heterocycles or extended aromatic systems demonstrate divergent applications:

Table 2: Comparison with Heterocyclic Analogs
Compound Name Core Structure Molecular Weight (g/mol) Key Activities References
N'-(5-Bromothiophen-2-ylmethylene) Thiophene ring 339.21 Antitrypanosomal
N'-(Pyridin-4-ylmethylene) Pyridine ring 255.27 Antitrypanosomal
N'-(4-Bromophenylsulfonylpiperazinyl) Sulfonamide-piperazine 488.10 MAO/β-secretase inhibition
Naproxen-based hydrazone (BPH) Naproxen moiety 413.25 Corrosion inhibition

Key Observations :

  • Thiophene/Pyridine Analogs: These exhibit antitrypanosomal activity but lack urease inhibition, highlighting the necessity of a phenyl backbone for dual functionality .
  • Naproxen-Based Hydrazone (BPH) : Demonstrates 92% corrosion inhibition efficiency at 500 ppm, outperforming the target compound due to the synergistic effect of the naphthalene moiety and bromine .

Structural and Crystallographic Insights

  • Crystal Packing : The target compound forms hydrogen-bonded chains (N–H···O and O–H···N interactions), stabilizing the crystal lattice .
  • Comparison with 4-Nitro Analog : The nitro group in Compound 8 introduces stronger intermolecular dipole interactions, reflected in its higher melting point (186.5–188.3°C vs. 173.7°C for bromo) .

Biological Activity

N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound can be synthesized through the condensation reaction between 4-bromobenzaldehyde and 2-phenoxyacetohydrazide. The resulting compound features a hydrazone linkage, which is known for contributing to various biological activities.

Antimicrobial Activity

Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that the compound demonstrates effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in the range of 10-50 µg/mL depending on the strain tested .

Antifungal Properties
In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Studies have shown that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Activity

Cytotoxicity Studies
The anticancer potential of this compound has been assessed using various human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cells. The compound exhibited notable cytotoxic effects, with IC50 values ranging from 5 to 15 µM, indicating its potential as a chemotherapeutic agent .

Mechanism of Action
The mechanism behind the anticancer activity is believed to involve apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, leading to reduced cell viability .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicate a strong binding affinity, with docking scores around -9.27 kcal/mol, suggesting effective interaction with target receptors involved in bacterial and cancer cell metabolism .

Biological Activity Target Organisms/Cells MIC/IC50 Values
AntibacterialStaphylococcus aureus10-50 µg/mL
Escherichia coli15-40 µg/mL
AntifungalCandida albicans25 µg/mL
Aspergillus niger30 µg/mL
AnticancerMCF-710 µM
A54912 µM
K5625 µM

Case Studies

  • Antibacterial Efficacy Study
    A study conducted by Khan et al. (2018) assessed the antibacterial efficacy of several hydrazone derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
  • Cytotoxicity Assessment in Cancer Cells
    Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound's ability to induce apoptosis could make it a candidate for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide, and how can reaction conditions be optimized?

  • The compound is typically synthesized via condensation of 2-phenoxyacetohydrazide with 4-bromobenzaldehyde in acidic conditions (e.g., acetic acid) under reflux. Optimization involves adjusting molar ratios, solvent choice (e.g., ethanol vs. methanol), and reaction time (1–6 hours). Monitoring via TLC ensures completion .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • IR spectroscopy identifies hydrazone (C=N, ~1600 cm⁻¹) and amide (N–H, ~3200 cm⁻¹) groups. ¹H/¹³C NMR confirms aromatic proton environments and hydrazone proton signals (~8.3–8.5 ppm). X-ray diffraction resolves crystal packing and hydrogen-bonding networks, with SHELX software used for refinement . Elemental analysis validates stoichiometry .

Q. How is the compound screened for initial biological activity, and what assays are recommended?

  • Enzyme inhibition assays (e.g., urease) are performed using spectrophotometric methods to measure IC₅₀ values. Protein interaction studies (e.g., with human serum albumin) utilize fluorescence quenching and synchronous spectroscopy to assess binding constants and conformational changes .

Advanced Research Questions

Q. What strategies resolve crystallographic ambiguities in hydrazone derivatives, and how do hydrogen-bonding patterns influence stability?

  • SHELXL refinement (via SHELX suite) addresses disorder or twinning in crystals. Graph-set analysis (e.g., R₂²(8) motifs) identifies N–H···O and C–H···π interactions, critical for lattice energy and supramolecular assembly . For example, π-stacking between bromophenyl and phenoxy groups enhances thermal stability .

Q. How can computational methods like molecular docking and QSAR improve the design of analogs with enhanced bioactivity?

  • Molecular docking (AutoDock Vina) models ligand-enzyme interactions (e.g., urease active site) to predict binding affinities. 3D-QSAR (CoMFA/CoMSIA) correlates substituent electronic effects (e.g., nitro vs. methoxy groups) with activity trends. Substituents at the 4-bromo position show higher steric demand in docking poses .

Q. What experimental approaches validate structure-activity relationships (SAR) for urease inhibition?

  • Comparative IC₅₀ analysis of analogs (e.g., 4-nitro vs. 4-bromo derivatives) identifies electron-withdrawing groups as critical for activity. Single-crystal XRD reveals planar hydrazone conformations that enhance enzyme active-site complementarity .

Q. How are mechanistic studies conducted to elucidate the compound’s interaction with biomacromolecules?

  • Fluorescence quenching assays determine static vs. dynamic binding mechanisms with proteins. Circular dichroism (CD) monitors secondary structural changes in enzymes upon ligand binding. For example, synchronous fluorescence shows tryptophan microenvironment shifts in HSA upon hydrazone interaction .

Q. What methodologies enable comparative stability studies of hydrazones under varying pH and temperature conditions?

  • HPLC stability-indicating assays track degradation products under accelerated conditions (e.g., 40°C, 75% RH). pH-dependent UV-Vis spectroscopy identifies protonation states affecting hydrolytic stability. Bromine substituents enhance resistance to oxidative degradation compared to chlorine analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide
Reactant of Route 2
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N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide

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